Bacopaside I

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Bacopaside I se extrae principalmente de la Bacopa monnieri a través de una serie de técnicas de extracción con solventes y cromatográficas. El material vegetal generalmente se seca y se pulveriza antes de someterse a la extracción con solventes como metanol o etanol. Luego, el extracto se purifica mediante métodos cromatográficos como la cromatografía líquida de alta resolución (HPLC) para aislar el this compound .

Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de Bacopa monnieri. El proceso incluye:

Cosecha y secado: La Bacopa monnieri se cosecha y se seca en condiciones controladas para preservar sus compuestos bioactivos.

Extracción con solventes: El material vegetal seco se extrae utilizando solventes como etanol o metanol.

Purificación: El extracto crudo se purifica utilizando técnicas como HPLC para obtener this compound de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El Bacopaside I experimenta diversas reacciones químicas, entre ellas:

Oxidación: El this compound puede oxidarse para formar diferentes derivados, que pueden exhibir actividades biológicas alteradas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el this compound, lo que puede conducir a nuevos compuestos con propiedades únicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean diversos reactivos, como haluros de alquilo y cloruros de acilo, en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del this compound, cada uno con posibles actividades biológicas diferentes .

Aplicaciones Científicas De Investigación

El Bacopaside I tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de las saponinas triterpénicas y sus propiedades químicas.

Biología: Se investiga su función en los procesos celulares, incluidas las actividades antioxidantes y de eliminación de radicales libres.

Medicina: Se estudia por sus posibles efectos terapéuticos, como los efectos antidepresivos, la neuroprotección y la mejora cognitiva.

Industria: Se utiliza en el desarrollo de nutracéuticos y suplementos herbales debido a sus propiedades para la salud

Mecanismo De Acción

El Bacopaside I ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo, protegiendo las células del daño.

Neuroprotección: Modula los niveles de neurotransmisores y mejora la plasticidad sináptica, lo que contribuye a sus efectos de mejora cognitiva.

Efectos antidepresivos: Influye en el sistema noradrenérgico y reduce el estrés oxidativo, lo que puede subyacer a sus efectos antidepresivos

Comparación Con Compuestos Similares

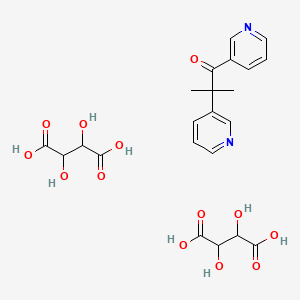

El Bacopaside I forma parte de una familia de saponinas triterpénicas conocidas como bacopasidas. Compuestos similares incluyen:

Bacopaside II: Otra saponina de Bacopa monnieri con propiedades farmacológicas similares.

Bacopaside III: Exhibe efectos neuroprotectores y de mejora cognitiva.

Bacopaside IV: Conocido por sus actividades antioxidantes y antiinflamatorias

Singularidad del this compound: El this compound destaca por sus potentes efectos antioxidantes y antidepresivos, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Propiedades

IUPAC Name |

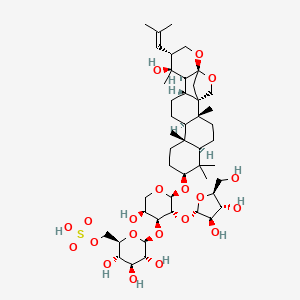

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFWOYHZBNAJGA-YAOMZRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382148-47-2 | |

| Record name | Bacopaside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BACOPASIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Bacopaside I and where is it found?

A1: this compound is a triterpenoid saponin primarily isolated from the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi. [, , , , , ] This plant has been used in traditional Ayurvedic medicine for centuries as a memory enhancer and nerve tonic. [, ]

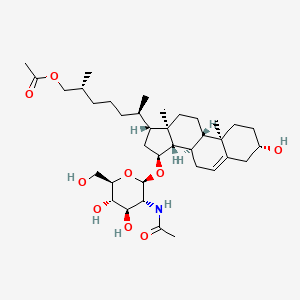

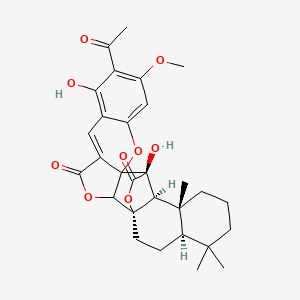

Q2: What is the chemical structure of this compound?

A2: this compound is a dammarane-type triterpenoid saponin, meaning it has a core structure consisting of a four-ring system (three six-membered rings and one five-membered ring). It also possesses sugar moieties attached to this core structure. While the exact spectroscopic data may vary slightly between studies, researchers have characterized it using techniques like NMR and mass spectrometry. [, , , , ]

Q3: How does this compound exert its effects on the nervous system?

A3: While the exact mechanisms are still under investigation, research suggests that this compound contributes to neuroprotection through various pathways:

- Antioxidant activity: this compound exhibits antioxidant properties, protecting the brain from damage caused by free radicals. It increases the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). [, ] This helps to neutralize harmful reactive oxygen species and reduce oxidative stress.

- Cerebral energy metabolism: Studies indicate that this compound improves energy metabolism in the brain. It enhances ATP content, energy charge, and the activity of crucial enzymes like Na+/K+ ATPase and Ca2+/Mg2+ ATPase, which are vital for neuronal function. []

- Neurotransmitter modulation: There is evidence suggesting that this compound may influence neurotransmitter systems, particularly the noradrenergic system. [] This could contribute to its potential antidepressant-like effects.

- Amyloid-beta clearance: Research in animal models of Alzheimer's disease suggests that this compound might enhance the clearance of amyloid-beta plaques, a hallmark of the disease. [] This clearance may be linked to the compound's ability to modulate the immune system and promote phagocytosis.

Q4: What are the potential therapeutic applications of this compound?

A4: Research on this compound points towards its potential use in addressing several health conditions:

- Cognitive enhancement: this compound has shown promise in preclinical studies for improving memory and learning. [, ] It is thought to enhance synaptic plasticity, which is crucial for memory formation.

- Neurodegenerative diseases: Due to its neuroprotective properties, this compound is being investigated for its potential in managing conditions like Alzheimer's disease [, ] and Parkinson's disease. []

- Depression and anxiety: Studies suggest that this compound may exhibit antidepressant-like effects, possibly by influencing the noradrenergic system and reducing oxidative stress. [, ]

- Stroke recovery: Preclinical research indicates that this compound might help reduce brain damage and improve functional recovery after a stroke. [, ]

Q5: How is this compound absorbed and metabolized in the body?

A5: While detailed pharmacokinetic studies on this compound are still limited, researchers have developed methods for quantifying its levels in biological samples like serum, urine, and feces. [, ] This allows for the study of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. [, ]

Q6: Are there any known safety concerns associated with this compound?

A6: Research on the safety profile of this compound is ongoing. While Bacopa monnieri extracts are generally considered safe for human consumption, more studies are needed to determine the long-term safety and potential toxicity of isolated this compound. []

Q7: What are the challenges in developing this compound as a therapeutic agent?

A7: Some challenges in developing this compound as a drug candidate include:

- Bioavailability: Like many saponins, this compound may have limited bioavailability, meaning it might not be efficiently absorbed into the bloodstream. [, ]

- Blood-brain barrier penetration: The blood-brain barrier protects the brain from potentially harmful substances. Developing formulations that can effectively deliver this compound across this barrier is crucial for its therapeutic success in neurological disorders. [, ]

- Standardization and quality control: Ensuring consistent quality and purity of this compound extracts is vital for reliable research and therapeutic applications. [, ]

Q8: What are the future directions for research on this compound?

A8: Future research on this compound will likely focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1259082.png)

![N-(1-cyclohexyl-3,4-dihydroxy-5-morpholin-4-ylpentyl)-2-[[2-(ethylsulfonylmethyl)-3-naphthalen-1-ylpropanoyl]amino]hexanamide](/img/structure/B1259088.png)

![2-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one](/img/structure/B1259094.png)